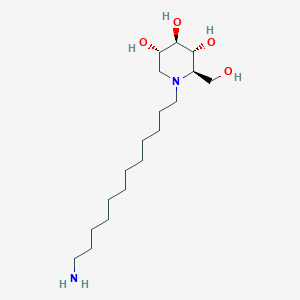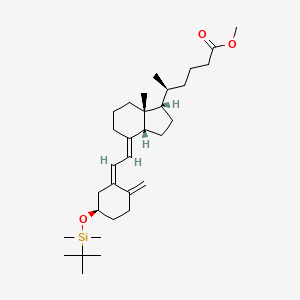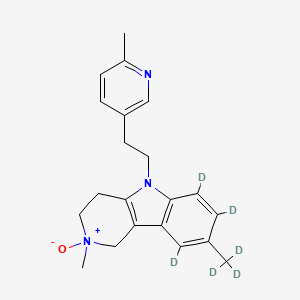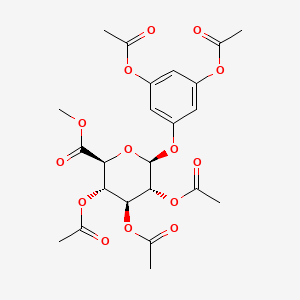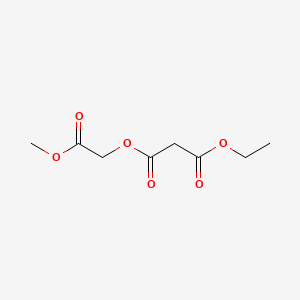
Ethyl (2-methoxy-2-oxoethyl) malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-methoxy-2-oxoethyl) malonate is an organic compound with the molecular formula C8H12O6. It is a derivative of malonic acid and is characterized by the presence of an ethyl ester group and a methoxy group attached to the malonate backbone. This compound is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2-methoxy-2-oxoethyl) malonate can be synthesized through various methods. One common synthetic route involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the alkylation of diethyl malonate with methoxyacetyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. This reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
Ethyl (2-methoxy-2-oxoethyl) malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids in the presence of aqueous acids or bases.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Condensation Reactions: These reactions often require the presence of a base, such as sodium ethoxide or potassium tert-butoxide, and are conducted under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives, such as amides or thioesters.
Hydrolysis: The primary products are malonic acid and methoxyacetic acid.
Condensation Reactions: The main products are β-keto esters or β-diketones, depending on the reactants used.
科学的研究の応用
Ethyl (2-methoxy-2-oxoethyl) malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving malonate derivatives.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of ethyl (2-methoxy-2-oxoethyl) malonate involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions at the methoxy group, leading to the formation of various derivatives. Additionally, the ester groups can participate in hydrolysis and condensation reactions, resulting in the formation of carboxylic acids and β-keto esters, respectively.
At the molecular level, the compound interacts with specific enzymes and proteins, modulating their activity and influencing biochemical pathways. For example, it can inhibit certain enzymes involved in the synthesis of fatty acids and cholesterol, thereby affecting lipid metabolism.
類似化合物との比較
Ethyl (2-methoxy-2-oxoethyl) malonate can be compared with other malonate derivatives, such as:
Diethyl malonate: Lacks the methoxy group and is commonly used in the synthesis of barbiturates and other heterocyclic compounds.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups, it is used in the synthesis of pharmaceuticals and agrochemicals.
Ethyl cyanoacetate: Contains a cyano group instead of a methoxy group, and is employed in the synthesis of α-cyanoacrylates and other fine chemicals.
The uniqueness of this compound lies in its combination of ester and methoxy functionalities, which confer distinct reactivity and versatility in organic synthesis.
特性
分子式 |
C8H12O6 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
1-O-ethyl 3-O-(2-methoxy-2-oxoethyl) propanedioate |
InChI |
InChI=1S/C8H12O6/c1-3-13-6(9)4-7(10)14-5-8(11)12-2/h3-5H2,1-2H3 |
InChIキー |
MGIZKLOTDMOADP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


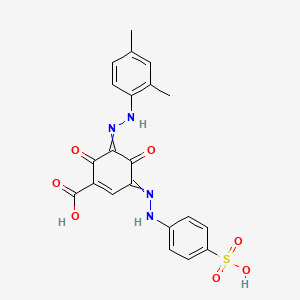
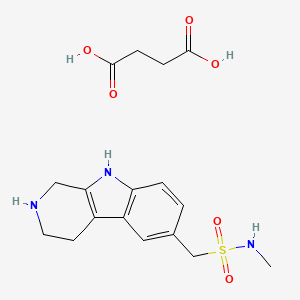
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
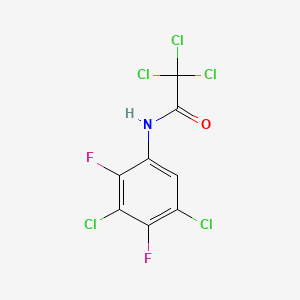
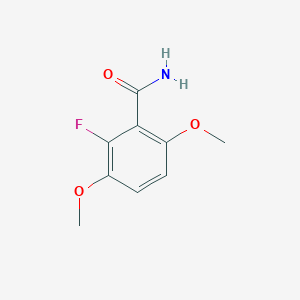
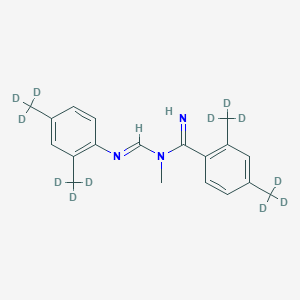
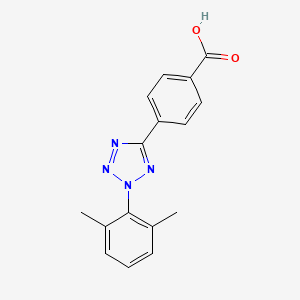
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
